1-Undecanoylglycerol

Catalog No.
S3314495
CAS No.
64633-19-8
M.F
C14H28O4
M. Wt
260.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Undecanoylglycerol

CAS Number

64633-19-8

Product Name

1-Undecanoylglycerol

IUPAC Name

2,3-dihydroxypropyl undecanoate

Molecular Formula

C14H28O4

Molecular Weight

260.37 g/mol

InChI

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3

InChI Key

INEPAWKRVXYLTC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCC(=O)OCC(CO)O

1-Undecanoyl-rac-glycerol is a monoacylglycerol that contains undecanoic acid at the sn-1 position. It completely inhibits the growth of the bacteria B. cereus, B. subtilis, M. luteus, E. faecalis, and S. aureus when used at concentrations ranging from 250 to 1,500 mg/L. 1-Undecanoyl-rac-glycerol (0.1 and 0.3 mg/ml) also has antifungal activity against K. marxianus, S. cerevisiae, and C. maltosa.
1-Undecanoyl-rac-glycerol (2,3-Dihydroxypropyl undecanoate) is the 2,3-dihydroxypropyl ester of undecanoic acid.
Undecanoic acid is a medium chain free fatty acid (FFA).

1-Undecanoylglycerol (CAS 64633-19-8), also known as 1-monoundecanoin, is a saturated monoacylglycerol distinguished by its 11-carbon fatty acid chain. As a nonionic surfactant, its core function as an emulsifier, formulation excipient, and bioactive agent is fundamentally determined by this specific chain length. [1] Its properties are predictably intermediate between its more common shorter-chain (C10, monocaprin) and longer-chain (C12, monolaurin) analogs, making it a precise choice for applications where these substitutes are suboptimal.

Substituting 1-Undecanoylglycerol with adjacent homologs like 1-monocaprin (C10) or 1-monolaurin (C12) is often unviable for optimized systems. A single methylene group difference (-CH2-) systematically alters critical, procurement-relevant properties including melting point, crystal structure, antimicrobial potency, and skin permeation enhancement. [REFS-1, REFS-2] These shifts are not trivial; they directly impact processability temperatures, formulation stability, biological efficacy, and drug delivery profiles, making precise chain length selection essential for reproducibility and target performance.

Defined Antimicrobial Potency Profile vs. C12 Homolog

Comparative studies of medium-chain monoglycerides show that antimicrobial potency is highly dependent on acyl chain length. Against various Gram-positive bacteria, 1-monolaurin (C12) was identified as the most potent antibacterial compound in a series that included C11 and C13 monoglycerides. [1] This positions 1-undecanoylglycerol (C11) as an effective antimicrobial with a precisely defined, moderate potency relative to the C12 benchmark.

Evidence DimensionRelative antibacterial potency against Gram-positive bacteria
Target Compound DataEffective, but less potent than 1-Monolaurin (C12)
Comparator Or Baseline1-Monolaurin (C12) demonstrated the highest potency among C11, C12, and C13 monoglycerides tested. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC585253/" target="_blank">1</a>]
Quantified DifferenceQualitatively lower potency than the C12 analog.
ConditionsIn vitro testing against a panel of Gram-positive bacteria including Streptococcus and Staphylococcus species.

For applications requiring potent but not maximal antimicrobial activity, C11 provides a standardized option without over-engineering, balancing efficacy with other formulation needs like melting point or cost.

Predictable Thermal Properties for Controlled Crystallization and Processability

The thermal behavior of saturated monoglycerides, a critical parameter for processability, is directly governed by acyl chain length. As part of a homologous series, 1-undecanoylglycerol has a melting point and polymorphic transition temperatures intermediate to 1-monocaprin (C10) and 1-monolaurin (C12). [1] This allows for precise temperature control during the formulation of structured lipid systems, as the specific chain length dictates the formation of distinct sub-α, α, and β crystal polymorphs which define final product texture and stability. [REFS-1, REFS-2]

Evidence DimensionMelting Point & Polymorphic Behavior
Target Compound DataIntermediate melting point and specific polymorphic profile.
Comparator Or BaselineLower melting point than 1-Monolaurin (C12); Higher melting point than 1-Monocaprin (C10). Exhibits distinct polymorphic transitions (sub-α, α, β). [<a href="https://www.researchgate.net/publication/280590327_Comparing_the_crystallization_and_polymorphic_behaviour_of_saturated_and_unsaturated_monoglycerides" target="_blank">1</a>]
Quantified DifferencePredictably positioned between C10 and C12 analogs in thermal properties.
ConditionsAnalysis by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

This compound is the correct choice for formulators needing to hit a specific melt/solidification temperature window that cannot be achieved with the more common C10 or C12 analogs, ensuring reproducible texture and stability.

Unique Chain Length for Optimized Transdermal Delivery Profiles

The efficacy of chemical penetration enhancers is strongly dependent on alkyl chain length, often exhibiting a non-linear or parabolic relationship where activity peaks at a specific number of carbons. Studies on various homologous series of enhancers confirm that small changes in chain length lead to significant differences in drug flux across the skin. [REFS-1, REFS-2] Therefore, 1-undecanoylglycerol's C11 chain offers a unique point on the structure-activity curve, distinct from C10 or C12 analogs, making it a specific, non-substitutable choice for transdermal formulations optimized for its particular enhancement profile.

Evidence DimensionSkin Permeation Enhancement Factor
Target Compound DataProvides a specific enhancement factor unique to the C11 chain length.
Comparator Or BaselineDifferent enhancement activity compared to C10 and C12 analogs, which fall at different points on the chain length vs. activity curve. [REFS-1, REFS-2]
Quantified DifferenceOccupies a unique and non-interchangeable position in the structure-activity relationship for skin permeation.
ConditionsIn vitro percutaneous absorption studies using Franz diffusion cells with model drug compounds.

For optimized transdermal drug delivery, where the enhancer's interaction with the stratum corneum is critical, the specific C11 chain length can provide the ideal balance of lipid fluidization and partitioning required for maximal flux of a given API.

Formulating Topical or Cosmetic Products with Targeted Antimicrobial and Physical Properties

This compound is the right choice for preservative systems or active topicals where the high melting point of 1-monolaurin (C12) is problematic for processing, but the antimicrobial efficacy of 1-monocaprin (C10) is insufficient. Its intermediate thermal and bioactive profile allows for precise formulation control. [REFS-1, REFS-2]

Development of Structured Emulsions and Oleogels with Specific Textures

In food or pharmaceutical applications requiring structured fats or oleogels, 1-undecanoylglycerol serves as a specialty lipid. Its unique crystallization and melting behavior, distinct from C10 and C12 analogs, enables the creation of materials with specific rheological properties, textures, and controlled-release profiles not achievable with generic substitutes. [2]

Screening and Optimization of Transdermal Drug Delivery Systems

As a candidate in an enhancer library, 1-undecanoylglycerol is essential for determining the optimal chain length for maximizing the skin flux of a specific active pharmaceutical ingredient (API). When screening reveals peak enhancement at C11, it becomes the designated, non-substitutable excipient for that drug formulation. [3]

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

260.19875937 Da

Monoisotopic Mass

260.19875937 Da

Heavy Atom Count

18

Dates

Last modified: 04-14-2024

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